molecular formula C3H4Cl3NSi B088444 2-Cyanoethyltrichlorosilane CAS No. 10731-22-3

2-Cyanoethyltrichlorosilane

Cat. No. B088444
CAS RN: 10731-22-3
M. Wt: 188.51 g/mol
InChI Key: OLBGECWYBGXCNV-UHFFFAOYSA-N
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Description

2-Cyanoethyltrichlorosilane is an organochlorosilane . Its molecular formula is C3H4Cl3NSi .


Synthesis Analysis

The synthesis of 2-Cyanoethyltrichlorosilane involves reaction conditions with Triallylamine and trichlorosilane at 120 degrees Celsius for 36 hours .


Molecular Structure Analysis

The molecular structure of 2-Cyanoethyltrichlorosilane consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and silicon (Si) atoms . The molecular weight is 188.515 Da .


Physical And Chemical Properties Analysis

2-Cyanoethyltrichlorosilane is a white to almost white crystal . It has a density of 1.356 g/cm3 , a melting point of 35°C , and a boiling point of 109°C . Its refractive index is 1.4615 .

Scientific Research Applications

  • Model for Silica Surfaces : Silsesquioxanes, derived from similar compounds, serve as models for silica surfaces. Their molecular structure reveals structural similarities to beta-cristobalite and beta-tridymite, important in understanding silica interactions (Feher, Newman, & Walzer, 1989).

  • Deposition of SiC Crystals : In semiconductor research, derivatives are used in the deposition of SiC crystals on graphite substrates, crucial for developing semiconductor technologies (Addamiano, 1982).

  • Surface Treatment of Nanoparticles : Fluoroalkylsilane treatment of TiO2 nanoparticles demonstrates the utility in modifying surface properties for applications like self-cleaning coatings (Pazokifard, Mirabedini, Esfandeh, & Farrokhpay, 2012).

  • Organic Synthesis : In organic chemistry, the cleavage of carbon-cyano bonds using hydrosilane is a vital reaction, showcasing the role in synthetic methodologies (Tobisu, Nakamura, Kita, & Chatani, 2009).

  • Gas Chromatographic Analysis : 2-Cyanoethyldimethyl(diethyl)aminosilane, a closely related compound, is synthesized for selective gas chromatographic analysis, highlighting its importance in analytical chemistry (Bertrand, Stefanidis, & Sarrasin, 1986).

  • Optical Resolution and Epimerization : The study of diastereomeric (amino)fluorosilane prepared from similar compounds helps in understanding the optical resolution and epimerization in silicon compounds, critical for material science (Kawachi, Maeda, Mitsudo, & Tamao, 1999).

  • Radioisotope Labeling in PET : Fluorosilanes, derived from similar compounds, are used in the labeling of biomolecules for positron emission tomography (PET), a key technique in medical imaging (Schirrmacher, Bradtmöller, Schirrmacher, Thews, Tillmanns, Siessmeier, Buchholz, Bartenstein, Wängler, Niemeyer, & Jurkschat, 2006).

  • Photocatalytic Synthesis : Cyanotrimethylsilane, a related compound, is used in the photocatalytic synthesis of cyano-1,2,5,6-tetrahydropyridines, illustrating its application in photocatalysis and organic synthesis (Ferroud, Amorim, Dallery, & Santamaria, 1994).

  • Degradation of Chlorinated Organics : Advanced reduction processes utilizing compounds like 1,2-Dichloroethane demonstrate the role in environmental remediation and pollution control (Liu, Vellanki, Batchelor, & Abdel-Wahab, 2014).

  • Development of Crowded Molecules : The synthesis of hepta-tert-butylcyclotetrasilane, derived from similar compounds, helps in the study of highly crowded molecules with potential applications in material science (Kyushin, Sakurai, & Matsumoto, 1995).

Safety And Hazards

2-Cyanoethyltrichlorosilane is a hazardous substance. It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it’s recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-trichlorosilylpropanenitrile
Source PubChem
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InChI

InChI=1S/C3H4Cl3NSi/c4-8(5,6)3-1-2-7/h1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBGECWYBGXCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0042329
Record name 3-(Trichlorosilyl)propanenitrile
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Molecular Weight

188.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Deep yellow solidified mass or fragments; mp = 35 deg C; [MSDSonline]
Record name Propanenitrile, 3-(trichlorosilyl)-
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Record name 3-Trichlorosilylpropionitrile
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Product Name

2-Cyanoethyltrichlorosilane

CAS RN

1071-22-3
Record name 3-(Trichlorosilyl)propanenitrile
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Record name 3-Trichlorosilylpropionitrile
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Record name Propanenitrile, 3-(trichlorosilyl)-
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Record name 3-(Trichlorosilyl)propanenitrile
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Record name 3-(trichlorosilyl)propiononitrile
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Record name 2-CYANOETHYLTRICHLOROSILANE
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Record name 3-TRICHLOROSILYLPROPIONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
P Svoboda, R Řeřicha, J Hetflejš - Collection of Czechoslovak …, 1974 - cccc.uochb.cas.cz
… which we observed to take place in the presence of the ruthenium complexes, the addition of trichlorosilane to acrylonitrile, gave the unexpected product4, 2-cyanoethyltrichlorosilane (…
Number of citations: 19 cccc.uochb.cas.cz
N Ganewatta, Z El Rassi - Journal of …, 2020 - jast-journal.springeropen.com
… Considerably increased retention of the analytes was achieved due to the modification of the silica surface with the polar organosilane, 2-cyanoethyltrichlorosilane compared to the …
Number of citations: 3 jast-journal.springeropen.com
RE Majors, MJ Hopper - Journal of Chromatographic Science, 1974 - academic.oup.com
… A high coverage (6.2%) resulted when 2-cyanoethyltrichlorosilane (XXII) was polymerized onto the lower surface area Porasil C, but coverage was considerably lower when a direct …
Number of citations: 282 academic.oup.com
J Dyer, J Lee - Transactions of the Faraday Society, 1968 - pubs.rsc.org
1H high resolution nuclear magnetic resonance spectra of three 2-cyanoethylsilanes at 60.00 and 25.00 MHz are described. Analyses of the spectra are presented. Extra-analytical …
Number of citations: 1 pubs.rsc.org
VB McCann - 1967 - search.proquest.com
… The Cyanoethylation of Trichlorosilane The Preparation of 2-Cyanoethyltrichlorosilane … with a larger excess of trichlorosilane but again no 2-cyanoethyltrichlorosilane was obtained. …
Number of citations: 0 search.proquest.com
DC Aquino - 1977 - search.proquest.com
Until recently, the study of conformational equilibria has centered around carbon compounds, with little informa tion available as to the effects of inclusion of a hetero atom in the carbon …
Number of citations: 4 search.proquest.com
VM Vdovin, AD Petrov - Russian Chemical Reviews, 1962 - iopscience.iop.org
… It is interesting that 2-cyanoethyltrichlorosilane was first obtained by direct synthesis: it is an … Jex mentions in a patent111 the possibility of obtaining 2-cyanoethyltrichlorosilane from …
Number of citations: 6 iopscience.iop.org
C GROGGER, M MELLAH, F CHEVALLIER… - 2013 - Citeseer
… The procedure is the same as described above, with starting materials 2-cyanoethyltrichlorosilane (0.61 g, 3.24 mmol), triethanolamine (0.48 g, 3.24 mmol) and triethylamine (0.98 g, …
Number of citations: 5 citeseerx.ist.psu.edu
Y Wang - 2012 - theses.hal.science
… The procedure is the same as described above, with starting materials 2-cyanoethyltrichlorosilane (0.61 g, 3.24 mmol), triethanolamine (0.48 g, 3.24 mmol) and triethylamine (0.98 g, …
Number of citations: 2 theses.hal.science

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